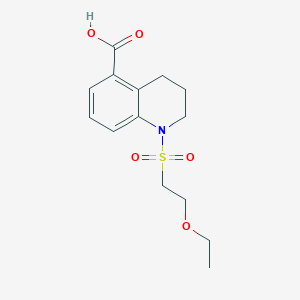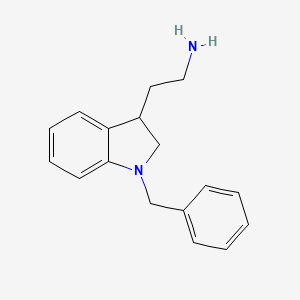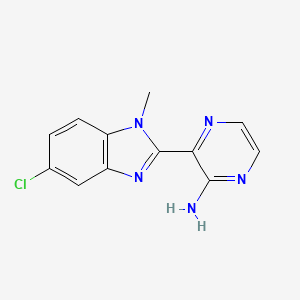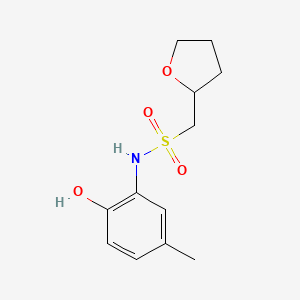![molecular formula C10H14N4O2 B7569765 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7569765.png)
5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one (HMP) is a pyrazolopyrimidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. HMP has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Wissenschaftliche Forschungsanwendungen
5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one has been found to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes.
Wirkmechanismus
The mechanism of action of 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one is not fully understood, but it has been proposed that it acts by inhibiting the activity of certain enzymes and signaling pathways. For example, 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one has been found to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which is involved in the production of cortisol. By inhibiting this enzyme, 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one may reduce inflammation and improve glucose tolerance. 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. By inhibiting this pathway, 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one may induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of inflammation. 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one has also been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit the PI3K/Akt/mTOR signaling pathway. In addition, 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one has been found to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one in lab experiments is that it has been extensively studied and its synthesis method has been optimized to yield a high purity product. In addition, 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one has been found to exhibit a range of biological activities, making it a versatile compound for studying various biological processes. One limitation of using 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one. One area of research could be to investigate its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Another area of research could be to investigate its potential as a treatment for cancer, either alone or in combination with other therapies. In addition, future research could focus on elucidating the mechanism of action of 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one, which may lead to the development of more potent and selective compounds.
Synthesemethoden
The synthesis of 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one involves the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate, followed by the addition of methyl iodide and sodium hydroxide. The resulting product is then treated with hydroxylamine hydrochloride to obtain 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one. This method has been optimized to yield a high purity product, and the reaction conditions have been optimized to ensure reproducibility.
Eigenschaften
IUPAC Name |
5-(2-hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-3-7(15)5-14-6-11-9-8(10(14)16)4-12-13(9)2/h4,6-7,15H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLQEKOPMMJIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C=NC2=C(C1=O)C=NN2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7569682.png)
![N-[3-(aminomethyl)phenyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B7569683.png)
![1-[1-(3,5-Dimethylpiperidin-1-yl)sulfonylpiperidin-2-yl]ethanamine](/img/structure/B7569686.png)
![1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569702.png)

![3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7569720.png)
![3-(1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7569725.png)

![3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid](/img/structure/B7569752.png)


![1-(1-methylbenzimidazol-2-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]ethanamine](/img/structure/B7569792.png)

![[1-(Oxolan-2-ylmethylsulfonyl)pyrrolidin-3-yl]methanol](/img/structure/B7569805.png)